molecular formula C9H6N4O2 B2765810 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid CAS No. 1345866-65-0

4-(1,2,4,5-Tetrazin-3-yl)benzoic acid

Cat. No.: B2765810
CAS No.: 1345866-65-0
M. Wt: 202.173
InChI Key: HLNAIFWMJUYFJW-UHFFFAOYSA-N
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Description

Strategic Importance of the Benzoic Acid Moiety in Molecular Design

The benzoic acid group is a fundamental structural motif in chemistry, widely found in natural products and synthetic molecules. preprints.orgresearchgate.net Its incorporation into a molecular design, such as in 4-(1,2,4,5-tetrazin-3-yl)benzoic acid, serves several strategic purposes:

Synthetic Handle : The carboxylic acid functional group is a versatile handle for subsequent chemical modifications. It readily participates in reactions to form stable amide bonds, esters, or other linkages, allowing the tetrazine unit to be covalently attached to a wide array of other molecules, such as proteins, peptides, drugs, or imaging agents. nih.govnih.gov

Physicochemical Properties : The presence of the carboxylic acid group can influence the solubility and pharmacokinetic properties of the molecule. It can be ionized to a carboxylate, which often enhances aqueous solubility, a crucial factor for biological applications.

Building Block in Synthesis : Benzoic acid and its derivatives are crucial intermediates and building blocks in organic synthesis for creating more complex molecules with specific functions in pharmaceuticals and materials science. researchgate.netontosight.aiaozunchem.com

Directing Group : In synthetic chemistry, the carboxylic acid group can act as a directing group in C-H activation reactions, guiding functionalization to specific positions on the aromatic ring, which allows for the rapid generation of molecular diversity. nih.gov

The combination of the reactive tetrazine ring and the synthetically versatile benzoic acid group creates a powerful bifunctional linker for advanced chemical applications.

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on leveraging its unique structure for bioorthogonal applications. The compound serves as a key building block for creating more complex molecular probes and bioconjugates.

Chemical and Physical Properties

Below is a table summarizing the key properties of this compound.

PropertyValueReferences
CAS Number 1345866-65-0 chemscene.com
Molecular Formula C₉H₆N₄O₂ chemscene.comcymitquimica.com
Molecular Weight 202.17 g/mol chemscene.comcymitquimica.com
Appearance Pink/Red Solid nih.gov
¹H NMR (500 MHz, DMSO-d₆) δ 8.22 (2H, d), 8.62 (2H, d), 10.66 (1H, s) nih.gov
¹³C NMR (125 MHz, DMSO-d₆) δ 166.58, 164.98, 158.16, 135.62, 134.22, 130.11, 127.88 nih.gov
HRMS-ESI [M-H]⁻ Calculated: 201.0418, Found: 201.0416 nih.gov

This data is based on published research and may vary slightly depending on experimental conditions.

Key research directions for this compound include its use as a linker to attach the tetrazine moiety to biomolecules for in vivo imaging and therapeutic applications. nih.gov The benzoic acid handle allows for straightforward conjugation to amine groups on proteins or small-molecule drugs. The resulting tetrazine-functionalized conjugate can then be targeted with a molecule carrying a strained alkene, such as trans-cyclooctene (B1233481), for rapid and specific labeling. cam.ac.uk

Scope and Objectives of the Current Research Landscape for Tetrazine Carboxylic Acids

The broader research landscape for tetrazine carboxylic acids, including this compound and its derivatives, is driven by the need to create increasingly sophisticated tools for chemical biology and medicine. The primary objectives are:

Development of Novel Probes : Synthesizing new tetrazine derivatives with tailored properties, such as enhanced stability in aqueous media, faster reaction kinetics, or "turn-on" fluorescence upon reaction. acs.orgrsc.orgrsc.org For instance, conjugating a tetrazine to a fluorophore can quench its fluorescence, which is then restored upon iEDDA reaction, providing a powerful tool for imaging with a high signal-to-noise ratio. acs.orgnih.gov

Bioorthogonal Drug Activation : Designing "prodrugs" where a therapeutic molecule containing a carboxylic acid is "caged" or inactivated by a trans-cyclooctene group. cam.ac.uknih.gov The active drug can then be released at a specific time and location by administering a tetrazine-containing molecule, which cleaves the caging group via an iEDDA reaction. cam.ac.uknih.gov This approach has been demonstrated for the anti-inflammatory drug ketoprofen. cam.ac.uk

Radiopharmaceutical Development : Utilizing the rapid kinetics of tetrazine ligations for applications in nuclear medicine, particularly for positron emission tomography (PET) imaging. nih.gov Short-lived radioisotopes can be attached to a tetrazine, which is then rapidly conjugated to a TCO-modified targeting vector (like an antibody) in vivo in a pre-targeting strategy. nih.gov

Materials Science : Exploring the use of tetrazine click chemistry to create novel polymers and functional materials. The efficiency and specificity of the reaction allow for precise control over material assembly and modification.

The ongoing research aims to expand the toolkit of bioorthogonal reactions, enabling scientists to study and manipulate biological systems with ever-increasing precision and control.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,4,5-tetrazin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c14-9(15)7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNAIFWMJUYFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Methodologies for Characterizing 4 1,2,4,5 Tetrazin 3 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the identity and purity of the compound. The spectra are characterized by distinct chemical shifts (δ) measured in parts per million (ppm).

In ¹H NMR spectra recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), the proton on the tetrazine ring typically appears as a singlet at a very downfield position, around 10.66 ppm. nih.govrsc.org The protons on the benzoic acid moiety appear as two sets of doublets, consistent with a para-substituted benzene (B151609) ring. The two protons ortho to the carboxylic acid group are observed around 8.20-8.22 ppm, while the two protons ortho to the tetrazine ring are found further downfield at approximately 8.62 ppm. nih.govrsc.org A broad singlet corresponding to the carboxylic acid proton can also be observed, often around 13.34 ppm. rsc.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) is typically found at the lowest field, around 166.8 ppm. rsc.org The carbons of the tetrazine ring appear at approximately 165.1 ppm and 158.3 ppm. rsc.org The quaternary carbon of the benzene ring attached to the tetrazine resonates around 135.8 ppm, while the one attached to the carboxyl group is near 134.4 ppm. rsc.org The protonated aromatic carbons appear at approximately 130.3 ppm and 128.0 ppm. rsc.org

While ¹⁵N NMR would be highly informative for characterizing the nitrogen-rich tetrazine ring, its application is less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope.

¹H and ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆.
NucleusAssignmentChemical Shift (δ, ppm)Reference
¹HTetrazine-H10.66 (s, 1H) nih.govrsc.org
Aromatic-H (ortho to Tetrazine)8.62 (d, J = 8.5 Hz, 2H) nih.govrsc.org
Aromatic-H (ortho to COOH)8.22 (d, J = 8.0 Hz, 2H) nih.govrsc.org
Carboxylic Acid-H~13.34 (br s, 1H) rsc.org
¹³CCarboxylic Acid (C=O)166.6 - 166.8 nih.govrsc.org
Tetrazine-C (C-H)165.0 - 165.1 nih.govrsc.org
Tetrazine-C (C-Aryl)158.2 - 158.3 nih.govrsc.org
Aromatic-C (C-Tetrazine)135.6 - 135.8 nih.govrsc.org
Aromatic-C (C-COOH)134.2 - 134.4 nih.govrsc.org
Aromatic-C (CH ortho to COOH)130.1 - 130.3 nih.govrsc.org
Aromatic-C (CH ortho to Tetrazine)127.9 - 128.0 nih.govrsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between the adjacent protons on the aromatic ring, confirming the ortho-coupling between the doublets observed at ~8.62 ppm and ~8.22 ppm.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would link the aromatic proton signal at 8.62 ppm to the carbon signal at 128.0 ppm, and the proton signal at 8.22 ppm to the carbon at 130.3 ppm. The tetrazine proton at 10.66 ppm would be correlated to the tetrazine carbon at 165.1 ppm.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

ESI is a soft ionization technique well-suited for polar molecules like this compound. In positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺. rsc.org In negative ion mode, it is observed as the deprotonated molecular ion [M-H]⁻. nih.gov These observations confirm the molecular mass of the compound.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₉H₆N₄O₂), the calculated exact mass is a key parameter for confirmation. Experimental HRMS data shows excellent agreement with the calculated values for both the protonated and deprotonated ions, typically within a few ppm, confirming the elemental composition. nih.govrsc.org

Mass Spectrometry Data for this compound.
TechniqueIon ModeObserved IonCalculated m/zFound m/zReference
HRMS-ESIPositive[M+H]⁺203.0564203.0564 rsc.org
Negative[M-H]⁻201.0418201.0416 nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. For this compound, the spectra would be dominated by characteristic bands from the carboxylic acid, the para-substituted benzene ring, and the tetrazine ring.

Key expected vibrational modes include:

Carboxylic Acid: A broad O-H stretching band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration is expected around 1700-1680 cm⁻¹. The asymmetric stretching of the carboxylate group can be observed around 1580 cm⁻¹. mdpi.com

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Tetrazine Ring: Vibrations associated with the C=N and N=N bonds of the tetrazine ring are expected. N=N stretching bands can appear in the 1590-1410 cm⁻¹ region, while C-N stretching modes may be found at lower wavenumbers, such as 1200-1100 cm⁻¹. researchgate.net

The combination of these techniques provides a robust and unambiguous characterization of the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within this compound. The molecule's distinct chromophores—the tetrazine ring and the benzoic acid moiety—give rise to a characteristic absorption spectrum.

The Beer-Lambert law is the fundamental principle used for quantitative analysis via UV-Vis spectroscopy. wikipedia.orgedinst.com This law establishes a linear relationship between the absorbance (A) of a solution, the concentration (c) of the analyte, and the path length (l) of the light through the solution. libretexts.org The relationship is expressed by the equation:

A = εcl

Where ε is the molar absorptivity or molar extinction coefficient, a constant that is specific to the compound at a particular wavelength. libretexts.org By measuring the absorbance of a solution of this compound at a specific wavelength (typically at the absorption maximum, λmax), its concentration can be accurately determined if the molar absorptivity is known. omnicalculator.com This is particularly useful for monitoring reaction kinetics or quantifying the compound in various applications.

Table 1: Characteristic UV-Vis Absorption Data for Tetrazine and Benzoic Acid Moieties

ChromophoreTransition TypeTypical Wavelength Range (nm)Description
1,2,4,5-Tetrazine (B1199680)n→π520 - 540Low-intensity transition responsible for the characteristic pink/red color.
1,2,4,5-Tetrazineπ→π~280 - 300High-intensity transition in the UV region.
Benzoic Acidπ→π*~230 and ~270-280High-intensity transitions associated with the aromatic ring and carboxyl group.

Note: The exact λmax and molar absorptivity values for this compound are dependent on the solvent and pH. ejournal.by

X-ray Diffraction (XRD) Methodologies for Crystalline State Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid, crystalline state. This technique can distinguish between different crystalline forms (polymorphs) and provide precise measurements of bond lengths, bond angles, and unit cell dimensions. units.it

The analysis of a single crystal provides the most detailed structural information. When a single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted in specific directions, creating a unique pattern of spots. The positions and intensities of these spots are used to solve the crystal structure. mdpi.com

In cases where suitable single crystals cannot be obtained, X-ray Powder Diffraction (XRPD) is used. XRPD analyzes a microcrystalline powder, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern consists of a series of peaks at different angles, which serves as a unique "fingerprint" for a specific crystalline phase. units.it

Table 2: Illustrative Crystallographic Data for a Related Compound: 3-(1H-Tetrazol-5-yl)benzoic acid

ParameterValue
Chemical FormulaC8H6N4O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.2501 (10)
b (Å)16.805 (3)
c (Å)9.3290 (18)
β (°)99.188 (3)
Volume (Å3)812.5 (3)

Source: Data for the illustrative compound 3-(1H-tetrazol-5-yl)benzoic acid. nih.gov

Chromatographic Separation Techniques (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of this compound. It is particularly valuable for assessing the purity of synthesized batches and analyzing its presence in complex mixtures. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of compound. In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) column), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. ekb.egupb.ro

During an analysis, the sample is injected into the HPLC system. Components of the sample travel through the column at different rates based on their relative affinity for the stationary and mobile phases. Because this compound is a relatively nonpolar molecule, it is retained by the stationary phase and elutes from the column at a characteristic retention time. A UV detector is typically used to monitor the column effluent, as the compound absorbs light in the UV-Vis range. ptfarm.pl

The purity of a sample is determined by integrating the area of the peaks in the resulting chromatogram. The peak area of the target compound is compared to the total area of all peaks, providing a quantitative measure of purity.

Table 3: Typical RP-HPLC Method Parameters for Analysis of Aromatic Acids

ParameterCondition
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm and 530 nm
Injection Volume10 µL

Theoretical and Computational Investigations of 4 1,2,4,5 Tetrazin 3 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid at a molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules. For this compound, DFT calculations are used to determine the energies and distributions of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. In the context of the inverse-electron-demand Diels-Alder (IEDDA) reaction, in which tetrazines participate as the diene component, the energy of the LUMO is particularly important. The electron-withdrawing nature of the benzoic acid substituent is expected to lower the LUMO energy of the tetrazine ring, a key feature for accelerating IEDDA reactions. A lower LUMOdiene–HOMOdienophile energy gap leads to faster reaction kinetics.

Computational studies on various substituted tetrazines show a linear correlation between the energy of their LUMO (and LUMO+1) orbitals and the activation barriers for IEDDA reactions. Tetrazines bearing electron-withdrawing groups, such as the carboxylate group in this compound, consistently show lower activation barriers and thus higher reactivity.

ParameterDescriptionCalculated Value
EHOMOEnergy of the Highest Occupied Molecular OrbitalSpecific data not available in cited sources.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalSpecific data not available in cited sources.
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMOSpecific data not available in cited sources.

Ab initio computational methods, which are based on first principles without the use of empirical parameters, are employed for the precise calculation of molecular energies and for geometry optimization. For this compound, these methods can provide a highly accurate, optimized three-dimensional structure.

The process involves finding the minimum energy conformation of the molecule, which yields key structural parameters. While specific ab initio calculations for this exact molecule are not detailed in the provided literature, the methodology would be used to determine the parameters listed in the table below. These calculated geometries can then be compared with experimental data, if available, to validate the computational model.

Geometric ParameterDescriptionPredicted Value
C-N Bond Lengths (Tetrazine Ring)Internuclear distance between carbon and nitrogen atoms in the tetrazine core.Specific data not available in cited sources.
N-N Bond Lengths (Tetrazine Ring)Internuclear distance between adjacent nitrogen atoms in the tetrazine core.Specific data not available in cited sources.
C-C Bond Length (Ring-Substituent)Internuclear distance between the tetrazine ring and the benzoic acid group.Specific data not available in cited sources.
Dihedral AngleTorsional angle between the tetrazine ring and the phenyl ring of the benzoic acid.Specific data not available in cited sources.

Computational Modeling of IEDDA Reaction Pathways and Transition States

The IEDDA reaction is the hallmark of tetrazine chemistry, enabling its use in bioorthogonal applications. Computational modeling is essential for elucidating the detailed mechanism of this reaction, involving the [4+2] cycloaddition of the tetrazine with a dienophile, followed by a retro-Diels-Alder extrusion of N₂. DFT calculations are used to map the potential energy surface of the reaction, identifying the transition states and intermediates along the reaction coordinate.

A key outcome of modeling IEDDA pathways is the calculation of the activation energy barrier (ΔG‡). This value determines the reaction rate. For tetrazines, a lower activation barrier corresponds to a faster reaction. Studies on similar phenyl-substituted tetrazines show that electron-withdrawing substituents decrease this barrier. Therefore, the benzoic acid group on this compound is expected to result in a relatively low activation energy and a high reaction rate with strained dienophiles like trans-cyclooctene (B1233481) (TCO).

Distortion-interaction analysis, a computational technique, can be used to deconstruct the activation barrier into two components: the energy required to distort the reactants (tetrazine and dienophile) into their transition-state geometries, and the interaction energy between the distorted molecules in the transition state. This analysis provides deeper insight into how substituents influence reactivity.

Reaction ParameterDescriptionPredicted Value (with a model dienophile like TCO)
Activation Free Energy (ΔG‡)The energy barrier for the IEDDA cycloaddition step.Specific data not available in cited sources.
Distortion EnergyEnergy required to deform reactants into the transition state geometry.Specific data not available in cited sources.
Interaction EnergyStabilizing energy from the interaction of the deformed reactants in the transition state.Specific data not available in cited sources.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on static molecules, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the single bond connecting the tetrazine and phenyl rings. This analysis helps in understanding the molecule's preferred shapes in different environments, such as in aqueous solution. Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules (e.g., water) or other solute molecules, providing insight into its solubility and aggregation behavior. However, specific MD simulation studies for this compound have not been detailed in the available literature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, especially DFT, are highly effective at predicting spectroscopic properties that can be compared with experimental data for structural validation. For this compound, theoretical calculations can predict NMR chemical shifts (¹H and ¹³C), which can be correlated with experimentally obtained spectra. Agreement between the calculated and experimental values provides confidence in the computed molecular geometry.

Experimental NMR data for this compound has been reported. A computational study would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule to predict the chemical shifts.

Comparison of Experimental and Theoretical 13C NMR Chemical Shifts (δ, ppm) for this compound
Carbon Atom AssignmentExperimental ValuePredicted Value (Theoretical)
Carboxylic Acid (C=O)166.58Specific data not available in cited sources.
Tetrazine C3164.98Specific data not available in cited sources.
Tetrazine C6158.16Specific data not available in cited sources.
Phenyl C4 (ipso to COOH)135.62Specific data not available in cited sources.
Phenyl C1 (ipso to Tetrazine)134.22Specific data not available in cited sources.
Phenyl C (meta to Tetrazine)130.11Specific data not available in cited sources.
Phenyl C (ortho to Tetrazine)127.88Specific data not available in cited sources.

In Silico Design of this compound Derivatives with Tuned Reactivity

Computational chemistry has become an indispensable tool for the rational design of this compound derivatives, allowing for the rapid screening of potential structures and providing deep insights into the mechanisms governing their reactivity. chemrxiv.org These in silico approaches enable the systematic tuning of the tetrazine core's reactivity, particularly for applications in bioorthogonal chemistry, where precise reaction kinetics are essential. rsc.orgnih.gov The primary goal is to modulate the tetrazine's performance in inverse electron-demand Diels-Alder (IEDDA) reactions, balancing the need for rapid reaction with specific dienophiles, like strained alkenes, against the requirement for stability in complex biological environments. nih.govresearchgate.net

A central principle in the computational design of these derivatives is the strategic modification of substituents on the tetrazine or its appended aryl ring. It is well-established that the electronic nature of these substituents significantly influences the IEDDA reaction rate. nih.govnih.gov According to Frontier Molecular Orbital (FMO) theory, the reaction rate is largely governed by the energy gap between the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Occupied Molecular Orbital (HOMO). nih.govnih.gov Consequently, the introduction of electron-withdrawing groups (EWGs) onto the tetrazine framework lowers the LUMO energy, reduces the HOMO-LUMO gap, and accelerates the reaction. nih.govnih.gov Conversely, electron-donating groups (EDGs) raise the LUMO energy and decrease the reaction rate. nih.gov

Computational screening studies, often employing Density Functional Theory (DFT), systematically evaluate libraries of virtual compounds. chemrxiv.orgresearchgate.net These studies calculate key parameters such as LUMO energies and the free energies of activation (ΔG‡) for reactions with common dienophiles like trans-cyclooctene (TCO). researchgate.net This allows for a quantitative prediction of how different functional groups will impact reactivity. For instance, substituents like nitrile (-CN) and sulfone (-SO₂R) are predicted to be highly activating, while amino (-NH₂) and alkyl groups are deactivating. researchgate.net

The following interactive table presents data from a DFT-based computational screening of various substituted tetrazines, illustrating the correlation between the substituent's electronic nature, the tetrazine's LUMO energy, and the calculated activation barrier for the IEDDA reaction with TCO. researchgate.net

Substituent (R)Electronic EffectLUMO Energy (eV)LUMO+1 Energy (eV)ΔG‡ with TCO (kJ/mol)
-HNeutral-2.19-0.9152.7
-NH₂Donating-1.66-0.6361.9
-CH₃Donating-2.09-0.8954.4
-CF₃Withdrawing-2.82-1.4646.4
-CNWithdrawing-2.99-1.5746.4
-SO₂MeWithdrawing-3.15-1.1641.8
-SOMeWithdrawing-2.82-0.9942.2
Data derived from computational studies on model tetrazine systems. researchgate.net The values serve to illustrate general trends in reactivity.

While FMO theory provides a useful framework, more sophisticated models are often employed for a more accurate understanding. The distortion/interaction model, for example, deconstructs the activation barrier into two components: the energy required to distort the reactants into their transition-state geometries (distortion energy) and the favorable energy released upon their interaction (interaction energy). rsc.orgnih.gov This analysis has revealed that some substituents enhance reactivity not just by improving electronic interactions, but also by lowering the distortion energy penalty. nih.govacs.org For example, bulky ortho-substituents can lead to a pre-distortion of the tetrazine ring, which lowers the energy required to achieve the transition state geometry, thereby increasing the intrinsic reactivity. acs.org

A critical challenge in the in silico design process is to enhance reactivity toward the target dienophile without simultaneously increasing susceptibility to degradation by biological nucleophiles, such as thiols. rsc.orgnih.gov Computational studies address this by analyzing multiple orbitals; while the LUMO energy often correlates with IEDDA reactivity, the LUMO+1 orbital can be implicated in pathways for nucleophilic attack. researchgate.net The ideal derivative, therefore, possesses a favorable combination of orbital energies that promotes the desired reaction while disfavoring decomposition. researchgate.net Research has shown that sulfoxide (B87167) and sulfone-substituted tetrazines are particularly promising, as they exhibit enhanced IEDDA reactivity due to a stabilizing secondary orbital interaction with the dienophile, without a proportional increase in their susceptibility to nucleophilic degradation. rsc.orgnih.gov

Through these theoretical and computational investigations, researchers can intelligently design novel derivatives of this compound with precisely tuned reactivity profiles, paving the way for the development of next-generation probes and therapeutic agents for bioorthogonal applications. rsc.orgnih.gov

Applications of 4 1,2,4,5 Tetrazin 3 Yl Benzoic Acid in Advanced Materials and Chemical Transformations

Role as a Key Building Block in Supramolecular Chemistry

In supramolecular chemistry, 4-(1,2,4,5-tetrazin-3-yl)benzoic acid provides a powerful tool for constructing complex, non-covalently linked architectures. Its utility stems from both the predictable self-assembly behavior of its carboxylic acid group and the bioorthogonal reactivity of its tetrazine core, which allows for subsequent functionalization.

The carboxylic acid group is a well-established functional group for directing the self-assembly of molecules into ordered supramolecular structures. mdpi.com Typically, benzoic acid and its derivatives form robust centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds, creating a recognizable R²₂(8) ring motif. researchgate.netacs.org This predictable hydrogen-bonding pattern is a foundational strategy in crystal engineering for building larger, extended networks. nih.govnih.gov

While specific studies on the self-assembly of this compound alone are not extensively detailed, the principles of benzoic acid dimerization are directly applicable. The molecule is expected to form hydrogen-bonded dimers, which can then further assemble into more complex structures through weaker interactions involving the tetrazine and phenyl rings. In co-crystallization experiments, related tetrazine-pyridine compounds have been shown to form one-dimensional frameworks with carboxylic acids (like trimesic acid) via O-H···N hydrogen bonds between the acid and the nitrogen atoms of the heterocyclic rings. researchgate.net This demonstrates the capability of the tetrazine-acid (B611307) combination to participate in predictable supramolecular synthons, guiding the formation of extended, non-covalent structures.

Research has demonstrated this principle using self-assembled, tetrazine-edged metal-organic cages, such as Fe(II)₄L₆ tetrahedra. nih.govresearchgate.netacs.org These cages, formed through the self-assembly of tetrazine-containing dialdehyde (B1249045) subcomponents with iron(II) ions and anilines, can be rapidly and efficiently modified by reacting the exposed tetrazine panels with dienophiles like alkynes. acs.org This PAM strategy allows for the modular functionalization of the cage's exterior, enabling the tuning of its chemical and physical properties after its initial formation. nih.govresearchgate.net The rate of this IEDDA reaction can even be influenced by the electronic properties of aniline (B41778) subcomponents located far from the tetrazine ring, demonstrating strong electronic coupling through the supramolecular framework. acs.org

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound and its isomers makes them ideal organic linkers for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgnih.govacs.org The carboxylate group coordinates with metal ions to form the structural backbone of the framework, while the tetrazine ring can be used to impart specific functions or as a site for post-synthetic modification. researchgate.netrsc.org

The design of MOFs using tetrazine-based carboxylic acids relies on the principles of reticular chemistry, where the geometry of the organic linker and the coordination preference of the metal ion dictate the final topology of the framework. researchgate.netnih.gov The linear or angular disposition of the two carboxylate groups in isomers like 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid determines the directionality of network propagation. rsc.orgresearchgate.net

Key design considerations include:

Geometry and Connectivity: The linker's geometry, analogous to common phenyl-based dicarboxylate linkers, allows for the construction of well-known MOF topologies, such as the UiO-68 topology when using Zr(IV) or Hf(IV) metal clusters. researchgate.net

Framework Stability: While early MOFs using tetrazine-pyridine linkers sometimes showed limited stability, the use of stronger metal-carboxylate bonds has led to more robust frameworks. rsc.org

Intrinsic Functionality: The electron-deficient nature of the tetrazine ring can influence the electronic properties of the MOF and its affinity for certain guest molecules. For example, a Zn(II)-based MOF pillared with a tetrazine linker showed higher methanol (B129727) and water uptake compared to isostructural MOFs with different linkers, attributed to the tetrazine's affinity for polar molecules. rsc.org

Platform for Post-Synthetic Modification (PSM): A primary design principle is to use the tetrazine ring as an "intrinsic tag" for PSM. rsc.org Its geometric similarity to a phenyl ring allows it to be incorporated into the framework structure without bulky appended groups that might otherwise block porosity. rsc.org

The following table summarizes representative MOFs synthesized using tetrazine-dibenzoic acid linkers, highlighting the versatility of this ligand family.

MOF Name/IdentifierMetal Ion(s)LigandKey Features
[K₂(44btz)]ₙ Potassium (K⁺)4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid3D framework isoreticular to IRMOF-16. rsc.orgrsc.org
Zinc-based 2D MOF Zinc (Zn²⁺)3,3'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid2D layered structure. nih.govacs.orgresearchgate.net
Lanthanum-based 3D MOF Lanthanum (La³⁺)3,3'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid3D framework with channels; exhibits luminescence. nih.govacs.orgresearchgate.net
ZrTz-68 / HfTz-68 Zirconium (Zr⁴⁺) or Hafnium (Hf⁴⁺)4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acidHighly porous (surface area up to 4217 m²/g) with UiO-68 topology; suitable for PSM. researchgate.net
JUK-21(M) Copper (Cu²⁺) or Zinc (Zn²⁺)Tetrazine-based tetracarboxylate linkerPlatform for covalent functionalization via iEDDA to engineer pore size. nih.gov

Fabrication of Porous Materials with Specific Functions through Linker Functionalization

The tetrazine units integrated into MOF linkers serve as powerful platforms for fabricating functional materials through post-synthetic modification (PSM). researchgate.net The IEDDA "click" reaction allows for the covalent alteration of the pore environment under mild conditions, often preserving the crystallinity of the framework. researchgate.netnih.gov This strategy enables the precise installation of new chemical functionalities.

For instance, the mesoporous MOF JUK-21, which contains a tetrazine-based linker, was functionalized using the IEDDA reaction with five different dienophiles of varying sizes. nih.gov This approach demonstrated that the pore size could be systematically engineered, which in turn modulated the material's gas adsorption properties. Similarly, the highly porous Zr-based MOF, ZrTz-68, was easily modified by a click reaction, showcasing the potential to introduce a wide range of functional groups into the structure. researchgate.net This method is considered a powerful tool for MOF functionalization, with applications demonstrated in framework rigidification, luminescent sensing, and the introduction of superhydrophobicity. nih.govacs.org

Polymer Chemistry and Macromolecular Engineering through Click Chemistry

The 1,2,4,5-tetrazine (B1199680) moiety is a cornerstone of one of the most efficient "click" reactions—the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes (like norbornene or trans-cyclooctene). rsc.orgnih.gov This reaction is exceptionally fast, proceeds without a catalyst, is bioorthogonal, and produces only nitrogen gas as a byproduct. nih.govugent.be These features make tetrazine-containing molecules, including this compound derivatives, highly valuable for polymer chemistry and macromolecular engineering. rsc.orgarizona.edu

Applications in this field include:

Polymer End-Functionalization: Polymers with a terminal norbornene group can be efficiently functionalized by reacting them with a tetrazine-containing molecule. This method has been used to modify polymers like poly(lactide), polystyrene, and PNIPAM. ugent.beacs.orgnih.gov

Polymer-Polymer Coupling: Diblock copolymers can be synthesized by simply mixing two homopolymers, one with a terminal tetrazine group and the other with a terminal norbornene group. ugent.beacs.org The reaction proceeds under ambient conditions without any additives, offering a significant advantage over other coupling methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgrsc.org

Hydrogel Formation and Modification: The tetrazine-norbornene ligation is widely used to form covalently crosslinked hydrogels for applications like 3D cell culture. nih.gov Recently, it was discovered that the products of the IEDDA reaction can induce strong secondary interactions, leading to the formation of robust, purely non-covalently assembled hydrogels. nih.gov

Synthesis of Functional Polypept(o)ides: Tetrazine-functionalized initiators can be used in the ring-opening polymerization of N-carboxyanhydrides to produce well-defined polypeptides and polypeptoids with terminal tetrazine groups, which are then available for rapid bioorthogonal ligation. rsc.org

The following table summarizes various strategies for using tetrazine click chemistry in macromolecular engineering.

ApplicationReactantsKey Features & Outcomes
Polymer End-Functionalization Norbornene-terminated polymer + Tetrazine-functional moleculeQuantitative modification under mild, catalyst-free conditions. ugent.beacs.orgnih.gov
Block Copolymer Synthesis Tetrazine-terminated polymer + Norbornene-terminated polymerAdditive-free coupling in various solvents; high efficiency. acs.orgrsc.org
Covalent Hydrogel Crosslinking PEG-tetra-norbornene + Tetrazine crosslinkerRapid gelation for creating biomaterials. nih.gov
Supramolecular Hydrogel Assembly PEG-tetra-norbornene + Monofunctional PEG-tetrazineGelation via secondary interactions of the "click" product, not covalent crosslinks. nih.gov
Functional Polypeptide Synthesis Tetrazine-functional amine initiator + N-carboxyanhydride monomerCreates well-defined polymers with reactive tetrazine end-groups for bioconjugation. rsc.org

Synthesis of Functional Polymers via Tetrazine-Dienophile Conjugation

The unique reactivity of the tetrazine ring, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions, makes this compound a valuable tool for the synthesis of functional polymers. The carboxylic acid group provides a convenient handle for covalently attaching the tetrazine moiety onto polymer backbones, enabling post-polymerization modification. This strategy allows for the precise introduction of functionality into well-defined polymers.

A common approach involves the coupling of this compound to a polymer with reactive side chains, such as hydroxyl or amine groups. For instance, a polymer bearing pendant hydroxyl groups can be esterified with the tetrazine-benzoic acid. Once the tetrazine is installed on the polymer, it can readily react with a dienophile-containing molecule to introduce a new functional group. This dienophile can be a small molecule, a biomolecule, or another polymer, leading to the formation of graft copolymers or block copolymers. researchgate.net

The IEDDA reaction is exceptionally fast and proceeds under mild, often physiological, conditions without the need for a catalyst. This "click" reaction is highly specific, meaning the tetrazine will react selectively with the dienophile, leaving other functional groups in the system untouched. This orthogonality is crucial when working with complex polymer architectures or in biological contexts. arizona.edu The reaction between a tetrazine-functionalized polymer and a dienophile-functionalized entity results in a stable pyridazine (B1198779) linkage, effectively "clicking" the two components together.

An analogous compound, 4-(6-(pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl) benzoic acid, has been explicitly used for post-polymerization modifications, highlighting the utility of the carboxylated tetrazine scaffold in polymer chemistry. amazonaws.com This approach allows for the creation of a diverse library of functional polymers from a single polymer precursor, enabling systematic studies of structure-property relationships. researchgate.net

Table 1: Examples of Polymer Architectures Synthesized via Tetrazine-Dienophile Conjugation

Polymer Architecture Description Reference
Graft Copolymers A polymer backbone is functionalized with tetrazine moieties, which then react with dienophile-containing side chains. researchgate.net
Block Copolymers A tetrazine-terminated polymer reacts with a dienophile-terminated polymer to form a linear block copolymer. researchgate.net
Cross-linked Networks Di- or multi-functional tetrazine and dienophile polymers are reacted to form a cross-linked polymer network or hydrogel. researchgate.net
Polymer-Biomolecule Conjugates A tetrazine-functionalized polymer is reacted with a dienophile-labeled biomolecule (e.g., peptide, protein) to create a hybrid material. researchgate.net

Surface Modification and Grafting Techniques

The dual functionality of this compound—a reactive tetrazine ring and an anchoring carboxylic acid group—makes it a prime candidate for surface modification and grafting. The carboxylic acid can be used to immobilize the molecule onto a variety of surfaces, including metals, metal oxides, and polymers that possess complementary functional groups. Once anchored, the exposed tetrazine ring is available for subsequent reaction with dienophiles.

This "grafting to" approach allows for the controlled functionalization of surfaces. For example, a surface could be pre-treated to introduce amine or hydroxyl groups. The this compound can then be covalently attached via amide or ester bond formation. The resulting tetrazine-coated surface can then be used to immobilize dienophile-modified molecules, such as fluorescent dyes, bioactive peptides, or polymers, through the highly efficient IEDDA reaction. This method provides a powerful way to tailor the surface properties of materials, for instance, to improve biocompatibility, introduce specific binding sites, or alter wettability. mdpi.comnih.gov

While direct examples of using this compound for surface grafting are not prevalent in the reviewed literature, the principle is well-established. For instance, benzoic acid itself has been successfully grafted onto polyethylene (B3416737) film surfaces to improve their affinity for polar substances. mdpi.comnih.gov Given the stability and reactivity of the tetrazine moiety, it is highly feasible to use this compound to create reactive surfaces for a wide range of applications in materials science and biotechnology.

Bioorthogonal Conjugation Methodologies in Chemical Biology

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The IEDDA reaction between tetrazines and strained dienophiles (like trans-cyclooctenes or norbornenes) is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates and high specificity. frontiersin.org this compound and its derivatives are key players in this field, enabling the precise labeling and tracking of biomolecules in their native environment. plos.org

The general strategy involves two steps: first, a biomolecule of interest is tagged with a dienophile. This can be achieved through genetic engineering (e.g., incorporating an unnatural amino acid with a dienophile side chain) or by metabolic labeling. Second, the tetrazine probe, such as a fluorescently-labeled derivative of this compound, is introduced. The tetrazine rapidly and selectively reacts with the dienophile-tagged biomolecule, resulting in a stable covalent linkage. This allows researchers to visualize, isolate, or track the biomolecule of interest within the complexity of a living cell. scispace.comgoogle.com

Strategies for Site-Specific Labeling and Immobilization of Biomolecules

Site-specific labeling is crucial for understanding the function and dynamics of biomolecules. The use of this compound derivatives allows for highly precise modifications. A powerful strategy involves the genetic code expansion, where an unnatural amino acid containing a dienophile is incorporated into a protein at a specific site. The protein can then be selectively labeled with a tetrazine probe. researchgate.netnih.gov

A closely related compound, (S)-3-(4-(1, 2, 4, 5-tetrazin-3-yl) phenyl)-2-aminopropanoic acid, has been synthesized and used for peptide modification and cancer cell labeling. plos.org This tetrazine-containing amino acid can be incorporated into peptides, which can then be used to target specific cells or receptors. Subsequent reaction with a dienophile-modified imaging agent allows for visualization. For example, cancer cells overexpressing a particular receptor can be targeted with a dienophile-modified antibody and then labeled with a tetrazine-functionalized fluorescent dye for imaging. plos.org

This methodology also extends to the immobilization of biomolecules. A surface can be functionalized with dienophiles, and then tetrazine-labeled proteins or peptides can be selectively captured and immobilized. This is useful for creating biosensors, diagnostic arrays, and platforms for studying protein-protein interactions. The stability of the resulting pyridazine linkage ensures that the biomolecule is securely attached to the surface.

Kinetic Studies of Bioorthogonal Ligation in Complex Media

The success of bioorthogonal reactions in living systems depends heavily on their reaction kinetics. The reaction must be fast enough to occur at the low concentrations typical of biological systems, but not so reactive that it causes off-target effects. The IEDDA reaction between tetrazines and strained alkenes is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) often in the range of 10² to 10⁵ M⁻¹s⁻¹. researchgate.net

Table 2: Comparison of Second-Order Rate Constants (k₂) for Selected Tetrazine Derivatives

Tetrazine Derivative Dienophile Solvent k₂ (M⁻¹s⁻¹) Reference
(4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (B1456725) Aminopyruvate H₂O 0.18 nih.gov
3-phenyl-1,2,4,5-tetrazine trans-cyclooctene (B1233481) CH₃CN ~30 nih.gov
3,6-di(2-pyridyl)-s-tetrazine trans-cyclooctene MeOH/H₂O (9:1) 2000 nih.gov

Note: The reactivity of tetrazines is highly dependent on both the dienophile and the solvent system.

Applications in Catalysis and Organocatalysis

While the primary applications of this compound are in bioconjugation and materials science, its structural features suggest potential roles in catalysis, particularly as a building block for more complex catalytic systems. The tetrazine ring is electron-deficient and can participate in metal coordination, while the benzoic acid group can act as an anchor or a proton-donating/accepting site. researchgate.net

Design of Ligands or Supports for Catalytic Reactions

The nitrogen atoms of the tetrazine ring can act as ligands for metal ions, analogous to bipyridine ligands. This has been exploited in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials consisting of metal ions or clusters connected by organic linkers. By using tetrazine-containing carboxylic acids as linkers, it is possible to create MOFs with unique electronic and catalytic properties. researchgate.net

For example, the related dicarboxylic acid, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid, has been used to synthesize highly porous zirconium and hafnium-based MOFs. researchgate.net These materials can serve as scaffolds for catalysis, where the tetrazine units can be post-synthetically modified via IEDDA reactions to introduce catalytic sites. Similarly, 3,3'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid has been used to create zinc and lanthanum MOFs. nih.gov

Therefore, this compound can be envisioned as a monotopic linker for the synthesis of MOFs or as a component in the design of discrete metal complexes. The tetrazine ring can influence the electronic properties of the metal center, potentially modulating its catalytic activity. Furthermore, the uncoordinated nitrogen atoms of the tetrazine ring could act as basic sites in organocatalysis, although this application is less explored. The primary use in this area remains the construction of robust, functionalizable supports like MOFs. researchgate.netresearchgate.netnih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid
3,3'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid
(4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine
4-(6-(pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl) benzoic acid
(S)-3-(4-(1, 2, 4, 5-tetrazin-3-yl) phenyl)-2-aminopropanoic acid
trans-cyclooctene
norbornene
3-phenyl-1,2,4,5-tetrazine
3,6-di(2-pyridyl)-s-tetrazine
zirconium
hafnium
zinc

Photocatalytic Organic Transformations using Tetrazine-Functionalized Materials

The electron-deficient nature and visible light absorption properties of the tetrazine core are leveraged in the design of advanced photocatalytic materials. By incorporating tetrazine moieties into porous materials like metal-organic frameworks (MOFs), it is possible to create robust, heterogeneous photocatalysts for a variety of organic transformations.

One prominent strategy involves using tetrazine-containing ligands to construct MOFs. For instance, a tetrazine-functionalized MOF, TMU-34(-2H), formulated as [Zn(OBA)(DPT)0.5]·DMF (where DPT is 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine), has demonstrated high efficiency in the photocatalytic synthesis of disulfides and benzimidazoles under visible light irradiation. acs.orgresearchgate.net The photocatalytic activity of such materials stems directly from the electronic characteristics of the tetrazine unit. acs.org

The proposed mechanism involves the following steps:

Photoexcitation: The neutral tetrazine sites within the MOF absorb visible light, promoting them to an excited state. acs.orgresearchgate.net

Electron Transfer: The photoexcited tetrazine moiety then accepts an electron from a reactant molecule, generating a tetrazine radical anion which acts as an electron mediator. acs.orgresearchgate.net

Substrate Conversion: This electron is subsequently transferred from the tetrazine radical anion to another substrate in the reaction, completing the catalytic cycle and leading to the formation of the desired product. acs.org

This process highlights the role of organic chromophores like tetrazine in extending the application of MOFs into the realm of visible-light photocatalysis. acs.orgresearchgate.net The use of this compound as a linker in MO synthesis provides a direct pathway to such photoactive materials. These photocatalysts have shown effectiveness in various organic reactions, as detailed in the table below.

Photocatalytic ReactionSubstrate(s)CatalystConversion TimeProduct YieldReference
Synthesis of DisulfidesThiophenolTMU-34(-2H)90 minHigh acs.org
Synthesis of Benzimidazoleso-phenylenediamine, AldehydesTMU-34(-2H)120 minHigh acs.org

Development of Advanced Sensor Technologies Based on Chemical Principles

The inherent reactivity and distinct photophysical properties of the tetrazine ring have been exploited in the creation of advanced sensor technologies. These sensors often rely on a measurable change in a physical property, such as color or fluorescence, upon interaction of the tetrazine moiety with a specific analyte.

Chemosensors Based on Tetrazine Reactivity

The reactivity of the 1,2,4,5-tetrazine core serves as a foundation for the development of chemosensors for various analytes. A notable application is in the detection of oxidizing gases. For example, dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate has been incorporated into a chemically stable UiO-66 zirconium MOF via a postsynthetic linker exchange. rsc.org This material functions as an optical sensor for nitrous gases. rsc.org

The sensing mechanism is based on the reversible oxidation and reduction of the incorporated tetrazine unit. rsc.org This redox activity results in a distinct and drastic color change of the material from yellow to pink, and vice versa, providing a clear visual signal for the presence of the oxidizing agent. rsc.org The high stability of the MOF framework ensures that the material can undergo these redox cycles without degradation, making the sensor reusable. rsc.org

Another area of development is in activity-based sensing probes. For instance, probes utilizing a 1,2,4,5-tetrazine trigger have been designed for the specific detection of superoxide (B77818) (O2•−), a primary reactive oxygen species in mammalian cells. nih.gov The detection mechanism relies on a single electron transfer from superoxide to the tetrazine ring. nih.gov This reaction alters the photophysical properties of a fluorophore tethered to the tetrazine, leading to a detectable signal. nih.gov

Fluorogenic Probes Derived from this compound

Derivatives of this compound are pivotal in the design of fluorogenic probes, which are essential tools in bioimaging and diagnostics. rsc.org These probes are engineered to be "off" in their native state and "turn on" with a significant increase in fluorescence upon a specific chemical reaction. rsc.orgresearchgate.net This "turn-on" capability provides a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological environments. nih.gov

The operating principle of these probes is typically based on the inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO). researchgate.net In the unreacted probe, the tetrazine moiety acts as an efficient quencher for a covalently linked fluorophore. researchgate.net The quenching mechanism is often described as "energy transfer to a dark state" (ETDS), where the excited state energy of the fluorophore is non-radiatively transferred to the tetrazine. rsc.org

Upon the iEDDA reaction, the π-system of the tetrazine is disrupted, eliminating its quenching ability and restoring the fluorescence of the fluorophore. researchgate.net This bioorthogonal reaction is exceptionally fast and specific, allowing for real-time imaging of biological processes. nih.gov

The versatility of this platform allows for the development of a wide array of probes with tailored properties by modifying the fluorophore, the dienophile, and the linker connecting them. Researchers have successfully created tetrazine-based fluorogenic probes that span the visible to the near-infrared (NIR) spectrum. rsc.org

Fluorophore ScaffoldQuenching PrincipleFluorescence "Turn-on" RatioEmission Wavelength (Post-reaction)Reference
BODIPYThrough-Bond Energy Transfer (TBET)~1000-foldVaries nih.gov
CoumarinThrough-Bond Energy Transfer (TBET)2500 to 11,000-fold455 to 502 nm nih.gov
Various (Modular Design)Superoxide-responsive triggerUltra-fluorogenicTunable nih.gov
General FluorophoresPhotolysis of TetrazineN/A (Photoactivation)Across visible spectrum rsc.org

Advanced Functionalization and Derivatization Strategies for 4 1,2,4,5 Tetrazin 3 Yl Benzoic Acid

Regioselective Modifications of the Tetrazine Ring

The 1,2,4,5-tetrazine (B1199680) ring is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack and a reactive diene in inverse electron-demand Diels-Alder (IEDDA) reactions. rsc.org Regioselective modifications of this ring are crucial for fine-tuning its reactivity and stability.

One key strategy for regioselective modification is the nucleophilic aromatic substitution (SNAr) of leaving groups on the tetrazine core. For instance, new triazolo[1,5-b] rsc.orgnih.govresearchgate.netnih.govtetrazines can be readily modified at the C(3) position through reactions with aliphatic alcohols and amines, leading to the displacement of an azolyl group. nih.gov This approach allows for the introduction of various structural fragments, which can modulate the biological activity of the resulting compounds. nih.gov

Another powerful method for regioselective functionalization is the IEDDA reaction. The reaction of 3-substituted 1,2,4,5-tetrazines with alkynyl sulfides can produce trisubstituted pyridazines with unique regioselectivities. rsc.org These regioselectivities are governed by the interaction between the sulfanyl (B85325) groups and the substituents on the tetrazine ring, a phenomenon that has been supported by theoretical calculations. rsc.org The resulting sulfur-substituted pyridazines can be further transformed, providing access to a diverse range of pyridazine (B1198779) derivatives without the formation of regioisomers. rsc.org

Computational chemistry plays a significant role in predicting and understanding the regioselectivity of these modifications. By screening different tetrazine derivatives, researchers can identify structural elements that favor specific reaction outcomes, aiding in the rational design of new functional molecules. researchgate.netrsc.org

Derivatization of the Benzoic Acid Moiety

The benzoic acid moiety of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid offers a convenient handle for a variety of chemical transformations, enabling the attachment of this versatile scaffold to other molecules and surfaces.

The carboxylic acid group can be readily converted into esters, amides, and anhydrides, which are common functional groups in organic synthesis and materials science. khanacademy.org

Esters: Esterification of the carboxylic acid can be achieved through various methods. Acid-catalyzed esterification is a common approach for preparing simple alkyl esters. nih.gov For more complex or acid-sensitive substrates, coupling reagents or the use of activated carboxylic acid derivatives are employed. For example, 4-trifluoromethylbenzoic anhydride (B1165640) (TFBA) in the presence of a Lewis acid catalyst has been shown to be a highly effective system for esterification. tcichemicals.com

Amides: Amide bond formation is a cornerstone of peptide synthesis and bioconjugation. The carboxylic acid can be activated in situ using coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to facilitate reaction with amines. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. A one-pot method using the Deoxo-Fluor reagent has been developed for the efficient synthesis of amides from carboxylic acids and amines under mild conditions. nih.gov

Anhydrides: Symmetric and mixed anhydrides can be synthesized from the carboxylic acid. Aromatic carboxylic anhydrides can be prepared and used as dehydrating condensation reagents. tcichemicals.com The reaction of an aliphatic carboxylic silyl (B83357) ester with an aromatic carboxylic anhydride can lead to the formation of a mixed anhydride, which exists in equilibrium with the two symmetrical anhydrides. tcichemicals.com

Below is an interactive table summarizing common methods for the synthesis of esters and amides from a carboxylic acid.

DerivativeReagent/MethodConditions
Esters Acid-catalyzed esterificationHeat with alcohol and acid catalyst
4-Trifluoromethylbenzoic anhydride (TFBA)Lewis acid catalyst, room temperature
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)Catalytic TfOH at room temperature or thermal conditions
Amides Deoxo-Fluor reagentMild, one-pot reaction
Coupling reagents (e.g., DCC, BOP)In situ activation followed by addition of amine
Acyl chloride formationTreatment with thionyl chloride followed by amine

In multi-step syntheses, it is often necessary to protect the carboxylic acid group to prevent it from reacting with reagents intended for other parts of the molecule. organic-chemistry.org A variety of protecting groups are available for carboxylic acids, each with its own specific conditions for introduction and removal. libretexts.org

Common protecting groups for carboxylic acids include:

Methyl and Benzyl (B1604629) esters: These are readily prepared and can be removed by acid or base-catalyzed hydrolysis (for methyl esters) or hydrogenolysis (for benzyl esters). libretexts.org

tert-Butyl esters: These are stable to basic conditions and are typically removed with acid. libretexts.org

Silyl esters: These are labile and can be cleaved under acidic or basic conditions, or with fluoride (B91410) ions. libretexts.org

1,3-Dithian-2-yl-methyl (Dim) and dimethyl-Dim (dM-Dim) esters: These protecting groups are stable under both acidic and basic conditions and can be deprotected under nearly neutral oxidative conditions, offering an orthogonal protection strategy. nih.gov

Conjugation with Biomolecules and Synthetic Polymers

The bioorthogonal reactivity of the tetrazine ring, primarily through the IEDDA reaction with strained alkenes like trans-cyclooctene (B1233481) (TCO), makes this compound a valuable tool for conjugating molecules to biomolecules and synthetic polymers. cam.ac.uknih.govgoogle.com The carboxylic acid moiety provides a convenient point of attachment for this reactive handle.

This compound has been utilized for the modification of various biomolecules, including proteins, DNA, and glycans, enabling applications in in vivo imaging and diagnostics. nih.govnih.gov For instance, a tetrazine derivative can be conjugated to a protein, which can then be selectively labeled in a biological system with a dienophile-modified probe. acs.org

Similarly, in polymer science, this compound can be incorporated into polymer chains or used to functionalize polymer surfaces. This allows for the subsequent attachment of other molecules or materials through the tetrazine's bioorthogonal reactivity.

Post-Synthetic Modification Approaches in Materials Science

Post-synthetic modification (PSM) is a powerful technique for functionalizing pre-assembled materials, such as metal-organic frameworks (MOFs), without altering their underlying structure. semanticscholar.orgrsc.orgrsc.org this compound and its derivatives are excellent candidates for use as linkers in the synthesis of MOFs that are amenable to PSM.

By incorporating a tetrazine-containing linker into the MOF structure, the framework can be subsequently modified through IEDDA "click" reactions. researchgate.net This allows for the introduction of a wide range of functionalities into the MOF, tailoring its properties for specific applications such as gas storage, catalysis, or sensing. The ability to perform these modifications while maintaining the crystallinity of the framework is a key advantage of this approach. researchgate.net The topology and stability of the MOF can influence the types of chemical reactions and reagents that can be used for PSM. researchgate.net

Combinatorial Synthesis and High-Throughput Screening of Derivatives

The modular nature of tetrazine synthesis and the versatility of the benzoic acid handle lend themselves to combinatorial approaches for generating libraries of this compound derivatives. By varying the substituents on the tetrazine ring and modifying the carboxylic acid group with different chemical entities, a large number of compounds with diverse properties can be rapidly synthesized. nih.govmdpi.com

High-throughput screening (HTS) methods can then be employed to evaluate these libraries for desired activities, such as specific binding to a biological target or enhanced reactivity in bioorthogonal ligations. For example, microelectrode arrays can be functionalized with tetrazine derivatives for high-throughput biomolecular screening. nih.gov This combination of combinatorial synthesis and HTS accelerates the discovery of new probes, drugs, and materials based on the this compound scaffold.

Future Research Directions and Emerging Paradigms for 4 1,2,4,5 Tetrazin 3 Yl Benzoic Acid

Advanced Computational Tools for Predictive Design and Optimization

Computational chemistry is transitioning from a tool for rationalizing experimental results to a predictive engine for designing novel tetrazines with tailored properties. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations are being used to screen virtual libraries of tetrazine derivatives, predicting their reactivity with dienophiles like trans-cyclooctene (B1233481) (TCO) and their stability towards nucleophiles. rsc.orgresearchgate.net

These computational screens can identify structural motifs that optimize the reactivity/stability trade-off. rsc.org For instance, calculations have identified sulfone- and sulfoxide-substituted tetrazines as having a favorable balance, a prediction attributed to secondary orbital interactions between the dienophile and the sulfone/sulfoxide (B87167) group. rsc.orgresearchgate.net The distortion/interaction model is a key computational tool in these analyses, allowing researchers to decompose activation barriers and understand the physical origins of reactivity trends. researchgate.net

Future directions in computational design include:

Developing more accurate and efficient computational models to handle larger and more complex systems.

Integrating machine learning algorithms with DFT calculations to accelerate the screening of vast chemical spaces.

Predicting not only reaction kinetics but also other crucial properties like solubility, cell permeability, and fluorescence quenching efficiency for fluorogenic probes. rsc.org

Creating predictive models for the behavior of tetrazine-modified materials, such as the stability and mechanical properties of hydrogels. researchgate.net

Computational ApproachApplicationKey Insights
DFT Calculations Screening tetrazine derivatives for reactivity and stability. rsc.orgresearchgate.netPrediction of activation energies; identification of promising substituents (e.g., sulfones). rsc.org
Distortion/Interaction Model Decomposing activation barriers of iEDDA reactions. rsc.orgresearchgate.netReveals the role of intramolecular distortion in accelerating reactions, guiding design beyond purely electronic considerations. chemrxiv.orgchemrxiv.org
Molecular Dynamics Simulations Analyzing interactions in tetrazine-crosslinked materials. researchgate.netElucidates the role of secondary interactions between cycloaddition products in enhancing material properties like hydrogel stiffness. researchgate.net

Integration into Next-Generation Functional Materials and Devices

The robust and specific nature of the tetrazine ligation is being leveraged to create advanced functional materials with novel properties. The carboxylic acid group of 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid provides a convenient attachment point for incorporating the tetrazine unit into larger architectures.

Hydrogels: Tetrazine-norbornene click chemistry is being used to form both covalently and non-covalently crosslinked hydrogels. researchgate.net Researchers have discovered that the products of this cycloaddition can engage in secondary interactions, leading to purely non-covalently assembled hydrogels with storage moduli significantly higher than those formed by other non-covalent methods. researchgate.net In covalently crosslinked systems, these secondary interactions contribute to enhanced mechanical properties and unprecedented resistance to hydrolysis. researchgate.net

Nanoparticles and Micelles: Tetrazine chemistry is enabling the targeted delivery and triggered release of therapeutic agents. rsc.org Liposomes and micelles can be functionalized with tetrazines for pretargeted imaging and therapy, where the nanoparticle accumulates at a target site before a radiolabeled or drug-conjugated dienophile is administered. rsc.orgnih.gov This strategy improves target-to-background ratios in imaging and reduces off-target toxicity in therapy. nih.gov

Fluorogenic Probes and Imaging Agents: The tetrazine moiety is an efficient fluorescence quencher. mdpi.comrsc.orgnih.gov This property is exploited in the design of "turn-on" fluorescent probes, where a fluorophore conjugated to a tetrazine is non-emissive until the tetrazine reacts with a dienophile, restoring fluorescence. mdpi.comnih.gov This approach allows for no-wash imaging in living cells and animals. nih.gov Rational design strategies are being employed to create probes spanning the visible to near-infrared (NIR) spectrum for applications in live-cell imaging, super-resolution microscopy, and therapeutic monitoring. rsc.orgacs.org

Future research will focus on creating more sophisticated materials, such as:

Multi-stimuli-responsive materials that combine tetrazine chemistry with other triggers.

Tetrazine-based materials for tissue engineering and regenerative medicine.

Advanced diagnostic devices incorporating tetrazine ligation for sensitive and specific analyte detection.

Expanding the Scope of Bioorthogonal Applications through Tuned Reactivity and Stability

A central challenge in bioorthogonal chemistry is balancing the competing demands of high reactivity and physiological stability. acs.orgnih.gov For tetrazines like this compound, this trade-off is critical for in vivo applications. nih.gov

Research has shown that the stability of tetrazines in biological media correlates strongly with the electron-withdrawing effect of their substituents, which unfortunately also enhances reactivity. acs.org However, the discovery that intramolecular distortion can increase reactivity without compromising stability offers a path to defy this trade-off. acs.orgchemrxiv.org By designing tetrazines with built-in strain, it is possible to achieve rapid kinetics while minimizing susceptibility to degradation. chemrxiv.orgchemrxiv.org

Recent studies have systematically synthesized and characterized series of tetrazine amino acids and other derivatives to finely tune their properties. nih.gov By introducing substituents like fluorine, researchers have developed tetrazines with reaction rates approaching 10⁶ M⁻¹s⁻¹ while maintaining good stability. nih.gov Another innovative approach involves the modular synthesis of "triazolyl-tetrazines" from ethynyl-tetrazines and azides, yielding a scaffold that exhibits both high reactivity and improved physiological stability. nih.gov

Future work in this area will aim to:

Develop a wider array of tetrazines with a finely graded spectrum of reactivities, allowing for multiple, mutually orthogonal labeling experiments in the same biological system. nih.gov

Create tetrazines with enhanced stability in reductive intracellular environments.

Design tetrazines that can be activated by specific biological cues, adding another layer of control to their reactivity. researchgate.net

Development of Stimuli-Responsive Systems Utilizing Tetrazine Reactivity

The tetrazine ligation can act as a chemical stimulus to trigger macroscopic changes in materials or activate therapeutic agents. This capability is being harnessed to create novel stimuli-responsive systems.

One emerging paradigm is the use of a small-molecule tetrazine to trigger the disassembly of nanoparticles for on-demand drug release. nih.gov For example, nanoparticles constructed from polymers bearing allyl ether side chains can be disrupted by the addition of a tetrazine. The iEDDA reaction consumes the allyl groups, altering the polymer's structure and causing the nanoparticle to fall apart, releasing its cargo. nih.gov This strategy offers a bioorthogonal control mechanism for drug delivery, where the release is triggered by an externally administered, non-native chemical stimulus. nih.gov

Another area involves the activation of prodrugs. nih.gov A therapeutic agent can be caged with a dienophile-containing promoiety, rendering it inactive. Upon administration of a tetrazine, the ensuing click-to-release reaction cleaves the promoiety and liberates the active drug with spatiotemporal control. nih.gov This approach is particularly promising for delivering highly cytotoxic chemotherapeutics, as it can minimize systemic toxicity by localizing drug activation to the target site. nih.gov

Future research will likely explore:

The development of cascade reactions initiated by a tetrazine trigger.

The integration of tetrazine triggers into "smart" materials that can sense a biological signal and respond by initiating a tetrazine-based reaction.

The use of light or enzymes to generate a tetrazine in situ, providing a multi-stimuli approach to triggering a response. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-(1,2,4,5-tetrazin-3-yl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves synthesizing the methyl ester derivative (e.g., methyl 4-(1,2,4,5-tetrazin-3-yl)benzoate) via nucleophilic substitution or cycloaddition reactions. For example, refluxing 3-(4-fluorophenyl)-6-(methylthio)-1,2,4,5-tetrazine with methyl benzoate derivatives in ethanol, followed by purification via flash column chromatography (20% diethyl ether in pentane), yields the ester intermediate. Subsequent hydrolysis under basic conditions (e.g., NaOH) converts the ester to the carboxylic acid. Key variables to optimize include reaction time (4–6 hours), solvent polarity, and stoichiometric ratios of reactants .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H-NMR (e.g., δ 10.28 ppm for aromatic protons) and 13C^{13}C-NMR can confirm structural integrity and monitor reaction progress. Overlapping signals in DMSO-d₆ may require higher-field instruments (≥400 MHz) for resolution .
  • CHN Analysis: Combustion analysis validates elemental composition (e.g., C: 54.3%, H: 3.5%, N: 24.8%) .
  • UV-Vis Spectroscopy: Absorbance maxima near 320–350 nm (π→π* transitions) are characteristic of tetrazine moieties .

Q. How can the reactivity of this compound in bioorthogonal cycloadditions be experimentally validated?

Methodological Answer: Conduct inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctene). Monitor reaction kinetics via UV-Vis spectroscopy by tracking the disappearance of the tetrazine absorbance peak at 520 nm. Use pseudo-first-order conditions with excess dienophile to calculate rate constants (k2k_2). Validate product formation using LC-MS or MALDI-TOF .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for tetrazine derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and UV-Vis spectra, aiding in signal assignment. For example, overlapping 13C^{13}C-NMR signals (e.g., 171.4–173.0 ppm for C4 and C6 in triazine derivatives) can be deconvoluted by comparing computed vs. experimental data. Molecular docking studies may also explain unexpected reactivity patterns in bioorthogonal systems .

Q. What experimental strategies address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

  • Solvent Optimization: Replace ethanol with DMF or THF to improve solubility of intermediates.
  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C) for side-reaction suppression.
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Q. How does the electronic structure of this compound influence its stability under varying pH and temperature conditions?

Methodological Answer: Perform accelerated stability studies:

  • Thermal Stability: Heat samples to 40–60°C for 48–72 hours and analyze decomposition via HPLC.
  • pH Stability: Incubate in buffers (pH 2–10) and monitor hydrolysis by tracking benzoic acid formation via 1H^1H-NMR. Correlate results with Hammett substituent constants (σ\sigma) to predict electron-withdrawing effects of the tetrazine ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.